4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative known for its potent biological activity. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a piperazine ring, making it a versatile molecule in medicinal chemistry. It has been studied for its potential as a serotonergic agonist, anxiolytic, and other therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves the following steps:
Condensation Reaction: The carboxy group of 4-fluorobenzoic acid is condensed with the primary amino group of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been compared to traditional oil bath heating, showing no significant effect on the composition of labelled by-products .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications as an anxiolytic and antidepressant.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with serotonin receptors. It acts as a highly potent selective 5-HT1A receptor full agonist, affecting the activation mechanism and possibly displaying positive cooperativity . This interaction leads to its anxiolytic and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide: Another benzamide derivative with similar serotonergic activity.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
Uniqueness
4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is unique due to its specific structure, which allows it to interact selectively with serotonin receptors, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-5-3-2-4-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNBRTLNNPWWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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